molecular formula C6H12O3 B14445395 2-[(Propan-2-yl)oxy]-1,3-dioxolane CAS No. 75317-09-8

2-[(Propan-2-yl)oxy]-1,3-dioxolane

Cat. No.: B14445395
CAS No.: 75317-09-8
M. Wt: 132.16 g/mol
InChI Key: ZLRNJMXBNONMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propan-2-yl)oxy]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with an isopropoxy group at the 2-position. The 1,3-dioxolane moiety is known for its stability and versatility in organic synthesis, often serving as a protecting group or intermediate in pharmaceuticals and polymers .

Properties

CAS No.

75317-09-8

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-dioxolane

InChI

InChI=1S/C6H12O3/c1-5(2)9-6-7-3-4-8-6/h5-6H,3-4H2,1-2H3

InChI Key

ZLRNJMXBNONMEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Propan-2-yl)oxy]-1,3-dioxolane can be synthesized through the reaction of isopropyl alcohol with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isopropoxy group.

Industrial Production Methods

In an industrial setting, the production of 2-[(Propan-2-yl)oxy]-1,3-dioxolane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[(Propan-2-yl)oxy]-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3-dioxolane involves its interaction with specific molecular targets. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(Propan-2-yl)oxy]-1,3-dioxolane with structurally related compounds, focusing on molecular properties, substituent effects, and applications derived from the evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Features/Applications References
2-[(Propan-2-yl)oxy]-1,3-dioxolane Not provided C₆H₁₂O₃ ~132.16 Isopropoxy group Hypothesized as a solvent or intermediate
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane 74733-99-6 C₈H₁₆O₅ 192.212 Methoxyethoxyethoxy chain High-purity (98–99%) reagent; used in polymer synthesis
2-(1-Chloro-2-oxopropyl)dioxolane 95093-93-9 C₆H₉ClO₃ 164.59 Chloro and ketone groups Reactive intermediate for nucleophilic substitutions
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane Not provided C₁₁H₁₃BrO₄ ~301.13 Bromoaryl and methoxy groups NMR-characterized intermediate in aromatic synthesis
Diallyl 2,2'-oxydiethyl dicarbonate 142-22-3 C₁₂H₁₆O₇ 272.25 Diallyl and carbonate groups Crosslinking agent in polymer chemistry

Key Findings:

Substituent Complexity and Reactivity :

  • The isopropoxy group in the target compound likely confers moderate steric hindrance compared to the methoxyethoxyethoxy chain in the analog from , which may enhance solubility in polar solvents.
  • The chloro and ketone groups in 2-(1-chloro-2-oxopropyl)dioxolane make it more reactive toward nucleophiles, enabling applications in cascade reactions .

Synthetic Utility :

  • The compound from achieves high synthesis yields (44–86%), suggesting optimized routes for ethoxy-substituted dioxolanes. In contrast, bromoaryl-substituted analogs (e.g., ) require specialized conditions for aromatic coupling.

Spectroscopic Differentiation :

  • The bromoaryl-substituted dioxolane in exhibits distinct ¹H/¹³C NMR shifts due to aromatic ring currents, whereas aliphatic substituents (e.g., isopropoxy) would show simpler splitting patterns.

Application Divergence :

  • Diallyl dicarbonate () diverges functionally as a crosslinker, whereas dioxolanes with ether substituents (e.g., ) are more likely used as solvents or protecting groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.